N-(butan-2-yl)-4-(methylsulfanyl)aniline
Description
N-(Butan-2-yl)-4-(methylsulfanyl)aniline is a substituted aniline derivative characterized by a butan-2-yl group attached to the nitrogen atom and a methylsulfanyl (SCH₃) substituent at the para position of the benzene ring. This compound belongs to a broader class of N-alkylated anilines, which are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-butan-2-yl-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3 |
InChI Key |
CFYXUFHPVIHIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(methylsulfanyl)aniline typically involves the alkylation of 4-(methylsulfanyl)aniline with a butan-2-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(butan-2-yl)-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-(methylsulfanyl)aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations:
- Molecular Weight and Lipophilicity: The target compound (MW 195.32) is less lipophilic than 4-(methylsulfanyl)-N-(2-phenylethyl)aniline (MW 243.37) due to the shorter butan-2-yl chain .
- Spectral Signatures: The para-methylsulfanyl group in the target compound would produce distinct aromatic proton shifts (δ ~6.5–7.2) in ¹H-NMR, differing from the meta-substituted analogue in , which shows upfield shifts for meta hydrogens.
Biological Activity
N-(butan-2-yl)-4-(methylsulfanyl)aniline, an organic compound with the molecular formula C11H17NS, is part of the aniline class and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C11H17NS
- Molecular Weight : 199.33 g/mol
- Structural Features : The compound features a butyl group attached to the nitrogen atom and a methylsulfanyl group on the aromatic ring, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins. The aniline moiety allows for π-π stacking interactions with aromatic residues, which is crucial for its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives of methylsulfanyl anilines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methylsulfanyl group enhances their ability to penetrate bacterial cell walls, leading to increased antibacterial activity .
Anti-inflammatory Effects
Research has demonstrated that related compounds possess anti-inflammatory properties. In vitro assays reveal that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity, particularly against leukemia cells, suggesting a potential role in cancer therapy .
Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial activity of several aniline derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Among these, this compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | 32 | MRSA |
| Control (Vancomycin) | 16 | MRSA |
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of methylsulfanyl anilines were assessed using a paw edema model in rats. The results indicated that these compounds significantly reduced edema compared to the control group, highlighting their potential as anti-inflammatory agents.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
| Diclofenac | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
